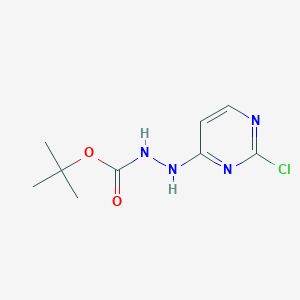
Hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester typically involves the selective displacement of chloride at the C4 position of the pyrimidine ring . This is achieved by reacting the starting material with tert-butyl N-(3-aminophenyl) carbamate, which yields a regioselective synthon . The intermediate product is then reacted with a second substrate, such as 4-(2-methoxyethoxy)aniline, to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.
化学反应分析
Types of Reactions
Hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the pyrimidine ring.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include tert-butyl N-(3-aminophenyl) carbamate and 4-(2-methoxyethoxy)aniline . Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives .
科学研究应用
Hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester has several scientific research applications, including:
作用机制
The mechanism of action for hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets.
相似化合物的比较
Similar Compounds
- Hydrazinecarboxylic acid, 2-(5-bromo-2-chloro-4-pyrimidinyl)-2-(2-methylpropyl)-, 1,1-dimethylethyl ester
- Other pyrimidine derivatives : These compounds share a similar pyrimidine core but differ in their substituents, leading to variations in their chemical and biological properties .
Uniqueness
Hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities . This makes it a valuable compound for research and development in various scientific fields.
生物活性
Hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H15ClN4O2
- Molar Mass : Approximately 299.37 g/mol
- Appearance : White to pale yellow crystalline powder
- Melting Point : 74 to 77 °C
- Solubility : Soluble in organic solvents (e.g., alcohol, ether) but insoluble in water.
Synthesis
The synthesis of hydrazinecarboxylic acid derivatives often involves the reaction of hydrazine with carboxylic acid esters. The esterification process allows for the formation of hydrazides, which can further react to yield various derivatives. The unique structure of the compound facilitates its use as a synthetic intermediate in organic chemistry and pharmaceutical applications .
Antimicrobial Properties
Hydrazine derivatives have been reported to exhibit antimicrobial activity against a range of pathogens. Specifically, studies indicate that hydrazinecarboxylic acid derivatives can inhibit bacterial growth and show efficacy against fungi. The presence of the pyrimidine ring enhances interaction with biological targets, potentially mimicking nucleobases which may contribute to their antimicrobial effects.
Antitumor Activity
Research has demonstrated that hydrazinecarboxylic acid derivatives possess significant antitumor properties. A series of studies evaluated the anticancer activity of various hydrazine derivatives against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The compounds were tested using the MTT assay to determine their IC50 values (the concentration required for 50% inhibition of cell viability). The results indicated that certain derivatives exhibited potent antiproliferative effects, suggesting their potential as chemotherapeutic agents .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 15 | HepG2 |
| Compound B | 20 | A549 |
| Compound C | 10 | HepG2 |
The mechanisms through which hydrazinecarboxylic acid derivatives exert their biological effects are multifaceted:
- Inhibition of Enzymatic Activity : These compounds may inhibit key enzymes involved in cellular proliferation and survival pathways in cancer cells.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in tumor cells, leading to programmed cell death.
- Antioxidant Activity : Hydrazine derivatives have also been shown to exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .
Case Studies
-
Study on Anticancer Activity :
In a study published in Molecules, a series of hydrazinecarboxylic acid derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The results highlighted the importance of structural modifications on biological activity and identified lead compounds for further development . -
Antimicrobial Evaluation :
Another study focused on the antimicrobial properties of hydrazine derivatives against clinical isolates of bacteria and fungi. The findings indicated that specific modifications to the hydrazine structure significantly enhanced antimicrobial efficacy, paving the way for new therapeutic agents.
属性
分子式 |
C9H13ClN4O2 |
|---|---|
分子量 |
244.68 g/mol |
IUPAC 名称 |
tert-butyl N-[(2-chloropyrimidin-4-yl)amino]carbamate |
InChI |
InChI=1S/C9H13ClN4O2/c1-9(2,3)16-8(15)14-13-6-4-5-11-7(10)12-6/h4-5H,1-3H3,(H,14,15)(H,11,12,13) |
InChI 键 |
YWAOPLKKJKOTTQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NNC1=NC(=NC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















